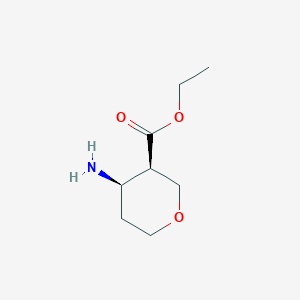

ethyl (3R,4R)-4-aminooxane-3-carboxylate

CAS No.:

Cat. No.: VC15999510

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO3 |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | ethyl (3R,4R)-4-aminooxane-3-carboxylate |

| Standard InChI | InChI=1S/C8H15NO3/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |

| Standard InChI Key | WMJOASBTWYDSDT-NKWVEPMBSA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1COCC[C@H]1N |

| Canonical SMILES | CCOC(=O)C1COCCC1N |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

Ethyl (3R,4R)-4-aminooxane-3-carboxylate belongs to the class of oxane derivatives, featuring a six-membered oxygen-containing ring (oxane) substituted with an amino group at the 4-position and a carboxylate ester at the 3-position. Its stereochemistry is defined by the (3R,4R) configuration, which confers chirality and influences its reactivity in synthetic applications .

The molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl (3R,4R)-4-aminooxane-3-carboxylate | |

| Canonical SMILES | CCOC(=O)C1COCCC1N | |

| InChI Key | WMJOASBTWYDSDT-NKWVEPMBSA-N | |

| CAS Number | 503166-49-2 |

Synthetic Methodologies

General Synthesis Strategies

Ethyl (3R,4R)-4-aminooxane-3-carboxylate is synthesized through multi-step routes involving cyclization, esterification, and stereoselective functionalization. Although detailed protocols for this specific compound are scarce, analogous syntheses of oxane derivatives provide insight:

-

Cyclization: Formation of the oxane ring via acid-catalyzed cyclization of diols or epoxy precursors.

-

Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

-

Esterification: Reaction with ethanol under acidic conditions to form the ethyl ester .

Chiral Resolution Techniques

A critical challenge in synthesizing enantiomerically pure (3R,4R)-configured compounds lies in separating racemic mixtures. Patent CA3137986A1 describes a process for resolving a structurally similar tetrahydropyran derivative using chiral stationary phases (e.g., amylose tris(3-chloro-4-methylphenylcarbamate)) and SFC . This method, achieving high enantiomeric excess (ee), could be adapted for ethyl (3R,4R)-4-aminooxane-3-carboxylate by optimizing mobile-phase composition (e.g., 2-propanol/CO₂ mixtures) and column parameters .

Applications in Pharmaceutical Chemistry

Asymmetric Catalysis

The amino and ester groups enable participation in organocatalytic cycles, particularly in Mannich or aldol reactions, where the oxane ring’s rigidity enhances stereocontrol. Such applications remain underexplored but align with trends in green chemistry favoring metal-free catalysis.

Comparative Analysis with Structural Analogs

Ethyl (3R,4R)-4-aminooxane-3-carboxylate shares functional groups with several pharmacologically active compounds:

| Compound | Key Features | Distinguishing Traits |

|---|---|---|

| Ethyl 4-hydroxypiperidine-3-carboxylate | Piperidine ring instead of oxane | Enhanced basicity due to NH group |

| Methyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-carboxylate | Tetrahydro-2H-pyran scaffold | Different ring conformation |

These analogs demonstrate that minor structural modifications significantly alter physicochemical and biological properties, underscoring the need for tailored synthesis protocols .

Future Research Directions

Optimization of Synthetic Routes

Developing one-pot methodologies combining cyclization and amination could reduce step counts and improve yields. Additionally, enzymatic resolution using lipases or transaminases may offer greener alternatives to SFC .

Biological Activity Profiling

Despite its potential, no published studies directly assess the bioactivity of ethyl (3R,4R)-4-aminooxane-3-carboxylate. Screening against kinase targets or microbial pathogens could unveil therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume